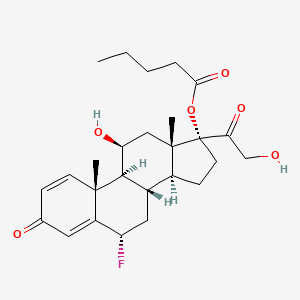

Fluprednisolone valerate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

23257-44-5 |

|---|---|

Molecular Formula |

C26H35FO6 |

Molecular Weight |

462.5 g/mol |

IUPAC Name |

[(6S,8S,9S,10R,11S,13S,14S,17R)-6-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] pentanoate |

InChI |

InChI=1S/C26H35FO6/c1-4-5-6-22(32)33-26(21(31)14-28)10-8-17-16-12-19(27)18-11-15(29)7-9-24(18,2)23(16)20(30)13-25(17,26)3/h7,9,11,16-17,19-20,23,28,30H,4-6,8,10,12-14H2,1-3H3/t16-,17-,19-,20-,23+,24-,25-,26-/m0/s1 |

InChI Key |

JXWVQHSDWAODPY-HHJIKABBSA-N |

SMILES |

CCCCC(=O)OC1(CCC2C1(CC(C3C2CC(C4=CC(=O)C=CC34C)F)O)C)C(=O)CO |

Isomeric SMILES |

CCCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2C[C@@H](C4=CC(=O)C=C[C@]34C)F)O)C)C(=O)CO |

Canonical SMILES |

CCCCC(=O)OC1(CCC2C1(CC(C3C2CC(C4=CC(=O)C=CC34C)F)O)C)C(=O)CO |

Other CAS No. |

23257-44-5 |

Origin of Product |

United States |

Synthetic Chemistry and Derivatization Research of Fluprednisolone Valerate

Pathways and Methodologies for Fluprednisolone (B1673474) Synthesis

The synthesis of fluprednisolone is a multi-step process that often starts from naturally occurring sapogenins, such as diosgenin, or other steroid precursors. nih.gov Industrial synthesis involves a combination of chemical reactions and biotechnological transformations. nih.gov Key steps in the synthesis include the construction of the corticoid side chain and the introduction of specific functional groups onto the steroid nucleus.

A crucial sequence in the synthesis of fluprednisolone involves the introduction of the fluorine atom at the C6 position. One described pathway involves creating an epoxide intermediate. ethernet.edu.et This epoxide is then opened using a reagent like hydrogen fluoride (B91410) in tetrahydrofuran (B95107) to form a fluorohydrin. ethernet.edu.et The synthesis proceeds to establish the characteristic dihydroxyacetone side chain. ethernet.edu.et

A critical step for biological activity is achieving the correct stereochemistry at the C6 position. The initial fluorination may result in a 6β-fluoro (axial) configuration. ethernet.edu.et This isomer is then treated with a strong acid to induce epimerization to the more thermodynamically stable 6α-fluoro (equatorial) position, yielding the final fluprednisolone structure. ethernet.edu.et The introduction of the double bond in ring A to create the 1,4-diene-3-one system is typically achieved through dehydrogenation, often using a catalyst like selenium dioxide or through microbiological methods. ethernet.edu.etchemicalbook.com Several patents from companies like Upjohn, Syntex, and Bayer outline specific manufacturing methods for fluprednisolone. nih.gov

Esterification Techniques for Valerate (B167501) Derivatization

Esterification is a common strategy in steroid chemistry to modify the pharmacokinetic properties of a parent drug. iiab.me Fluprednisolone is converted to fluprednisolone valerate through the esterification of the C21 hydroxyl group with valeric acid (pentanoic acid). usitc.govnih.gov This process enhances the lipophilicity of the molecule.

Several standard chemical methods can be employed for this esterification. One common laboratory and industrial method involves reacting the parent steroid, fluprednisolone, with an activated form of valeric acid, such as valeryl chloride or valeric anhydride. The reaction is typically carried out in an organic solvent in the presence of a base, like triethylamine (B128534) or pyridine, which acts as a catalyst and scavenges the acidic byproduct (e.g., HCl). google.com

Alternative coupling methods can also be used, particularly for smaller-scale or more sensitive syntheses. These include the use of carbodiimide (B86325) reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov These reagents activate the carboxylic acid, facilitating its reaction with the steroid's hydroxyl group. nih.gov More modern techniques, such as microwave-assisted esterification, have also been explored to accelerate the reaction. frontiersin.org

Structural Modifications and Analogues of this compound in Research

The length of the ester chain at the C17 or C21 position of a corticosteroid has a significant impact on its physicochemical properties and biological activity. Research has shown a direct correlation between the elongation of the ester chain and increased lipophilicity. nih.gov This increased lipophilicity generally enhances the steroid's ability to permeate cell membranes.

Specifically for glucocorticoids, elongating the ester chain from an acetate (B1210297) to a valerate at either the C17 or C21 position leads to an increase in both lipophilicity and binding affinity for the glucocorticoid receptor. nih.gov However, the relationship is not always linear. For instance, while C17-esterification generally boosts affinity, all 21-esters tend to show a lower binding affinity than the parent alcohol. nih.gov The introduction of ester groups can also influence selectivity between different steroid receptors, with increasing lipophilicity sometimes decreasing the selectivity for the glucocorticoid receptor over the progesterone (B1679170) receptor. ersnet.org

| Modification | Impact on Lipophilicity | Impact on Receptor Binding Affinity | Notes |

|---|---|---|---|

| Elongation of ester chain (e.g., acetate to valerate) | Increase | Increase | Applies to both C17 and C21 positions. |

| 21-OH Esterification (general) | Increase | Decrease (compared to parent alcohol) | The parent alcohol has a higher affinity than its 21-ester derivative. |

| 17-OH Esterification (general) | Increase | Increase | Generally leads to a more potent compound. |

| 17α, 21-Diesterification | High Increase | Lower than 17α-ester, but higher than 21-ester or parent alcohol | Demonstrates a complex structure-activity relationship. |

The development of safer corticosteroids has led to the exploration of prodrug and antedrug concepts. A prodrug is an inactive or less active molecule that is converted into the active parent drug within the body. iipseries.org This approach can be used to improve properties like solubility or permeability. iipseries.orgnih.gov For example, amino acid and dipeptide prodrugs of prednisolone (B192156) have been synthesized to enhance aqueous solubility and bypass cellular efflux pumps. nih.gov

The "antedrug" concept, introduced in the 1980s, represents a more advanced safety strategy. nih.govnih.gov An antedrug is a potent, active synthetic compound designed to undergo rapid biotransformation into a readily excretable, inactive metabolite upon entering systemic circulation. nih.govresearchgate.net This design minimizes systemic side effects while maintaining high local activity. nih.gov Steroid-21-oate esters were among the first antedrugs developed; they are quickly hydrolyzed by systemic esterases to their corresponding inactive steroid acids. nih.govresearchgate.net This approach allows for potent local anti-inflammatory action with a significantly improved therapeutic index. nih.gov Fluprednisolone has been included in lists of corticosteroids for which prodrug forms, such as sulfonate esters, have been developed to enhance properties like bioavailability. google.com

Stereochemical Considerations in Synthesis and Biological Activity

Stereochemistry is fundamental to the biological activity of corticosteroids, as their interaction with the glucocorticoid receptor is highly specific to their three-dimensional shape. solubilityofthings.comsolubilityofthings.com Fluprednisolone possesses a complex and defined stereochemistry, with eight stereocenters. ncats.ionih.gov

The precise spatial arrangement of substituents on the steroid nucleus is critical. For fluprednisolone, the fluorine atom must be in the alpha (α) configuration at the C6 position. ethernet.edu.et As mentioned in the synthesis section, achieving this specific stereoisomer is a key challenge, often requiring an epimerization step to convert the initially formed β-isomer into the more stable and biologically active α-isomer. ethernet.edu.et The orientation of the hydroxyl groups at C11 (β), C17 (α), and C21, as well as the configuration at the various ring junctions, are all essential for proper binding to the glucocorticoid receptor and subsequent anti-inflammatory activity. ncats.io Any deviation from this specific stereochemical structure can lead to a significant loss of biological activity or alter the compound's pharmacological profile. solubilityofthings.combiomedgrid.com

| Position | Configuration | Importance |

|---|---|---|

| C6 | α-Fluoro | Crucial for enhanced glucocorticoid activity; the β-isomer is less active. |

| C8 | S | Defines the trans-fusion of the B and C rings. |

| C9 | S | Defines the trans-fusion of the B and C rings. |

| C10 | R | Site of the angular methyl group, defining the overall steroid shape. |

| C11 | β-Hydroxyl | Essential for anti-inflammatory activity. |

| C13 | S | Site of the angular methyl group, defining the C/D ring junction. |

| C14 | S | Defines the trans-fusion of the C and D rings. |

| C17 | α-Hydroxyl | Required for potent glucocorticoid activity and site of the side chain. |

Molecular and Cellular Pharmacodynamics of Fluprednisolone Valerate

Glucocorticoid Receptor (GR) Binding Kinetics and Affinity Studies

The interaction between fluprednisolone (B1673474) valerate (B167501) and the glucocorticoid receptor is a critical determinant of its potency and duration of action.

Ligand-Receptor Interaction Mechanisms

Glucocorticoids, being lipophilic, can diffuse across the cell membrane. nih.gov In the cytoplasm, they bind to the cytosolic glucocorticoid receptor (cGR), which exists in an inactive state within a multiprotein complex including heat shock proteins (hsp90, hsp70) and immunophilins. nih.gov This complex maintains the receptor in a conformation that is favorable for high-affinity ligand binding. nih.gov Upon binding of a ligand like fluprednisolone valerate, the GR undergoes a conformational change, leading to the dissociation of this multiprotein complex. nih.govnih.gov

The chemical bonds that mediate the interaction between a ligand and its receptor include Van der Waals forces, hydrophobic attraction, hydrogen bonding, and electrostatic attraction. derangedphysiology.com The elongation of the ester chain, such as from acetate (B1210297) to valerate at the C-17 and C-21 positions of the steroid molecule, has been shown to increase both the binding affinity for the glucocorticoid receptor and the lipophilicity of the steroid. nih.gov However, it's noteworthy that 21-esters generally exhibit lower binding affinity than their parent alcohol form. nih.gov The interaction between a ligand and a receptor is a dynamic process, starting with a weak interaction at a distance, followed by conformational changes in both molecules, leading to a stronger, more specific binding. derangedphysiology.com

Receptor Occupancy and Dissociation Kinetics

Receptor occupancy is a direct measure of the binding of a ligand to its target and provides insights into the pharmacodynamic properties of a drug. nih.gov The affinity of a glucocorticoid for the GR is a key factor in its potency. Studies comparing various glucocorticoids have shown that binding kinetics, including association and dissociation rates, are crucial. For instance, fluticasone (B1203827) propionate (B1217596) exhibits a higher association rate and a significantly lower dissociation rate compared to other glucocorticoids, resulting in a prolonged half-time of the receptor-ligand complex. nih.gov This slow dissociation is thought to contribute to its enhanced clinical efficacy and the potential for longer dosing intervals. nih.gov

The dissociation constant (Kd) is a measure of the affinity of a ligand for its receptor, with a lower Kd indicating higher affinity. The relative receptor affinity (RRA) is often determined through competition assays, comparing the binding of an unlabeled steroid against a radiolabeled reference like dexamethasone (B1670325). nih.gov The duration of action of a glucocorticoid is influenced by its receptor binding affinity and its retention in the lung. researchgate.net For example, the long duration of action of fluticasone furoate is attributed to its high lung retention and high glucocorticoid receptor binding affinity. researchgate.net

Table 1: Comparative Glucocorticoid Receptor Binding Affinity

| Steroid | Relative Receptor Affinity (RRA) | Dissociation Constant (Kd) (nmol/l) | Receptor-Ligand Complex Half-Time (hours) |

| Dexamethasone | 100 | 9.36 nih.gov | - |

| Fluticasone Propionate | 1910 nih.gov | 0.49 nih.gov | 10 nih.gov |

Genomic Mechanisms of Action in Cellular Systems

The classical, or genomic, effects of glucocorticoids are mediated through the regulation of gene transcription. nih.gov These effects typically have an onset of 3 to 8 hours after administration, which accounts for the time required for the ligand-bound GR to translocate to the nucleus and modulate gene expression. mdpi.com

Upon ligand binding, the activated GR translocates to the nucleus, where it can either activate or repress gene transcription by binding to specific DNA sequences. nih.govfrontiersin.org The GR can bind to DNA as a dimer, a monomer, or even a tetramer, although the significance of the tetrameric form is still under investigation. frontiersin.org

Glucocorticoid Response Element (GRE) Mediated Gene Regulation

A primary mechanism of GR-mediated gene regulation involves the direct binding of GR homodimers to specific DNA sequences known as glucocorticoid response elements (GREs). frontiersin.orgembopress.org GREs are canonical binding sites composed of two 6-base-pair palindromic half-sites separated by a 3-base-pair spacer. frontiersin.org The binding of the GR to GREs, often located in the enhancer or promoter regions of target genes, leads to the recruitment of co-regulatory proteins and the basal transcription machinery, ultimately resulting in the activation (transactivation) of anti-inflammatory genes. nih.govmdpi.comfrontiersin.org

The transcriptional outcomes of GR activation are highly context-specific, determined by the specific genomic GREs to which the receptor binds. elifesciences.org GR-regulated genes are often associated with multiple GR-occupied regions, which can be located far from the transcription start site. nih.gov

Transrepression of Pro-inflammatory Gene Expression

A major component of the anti-inflammatory effects of glucocorticoids is achieved through the repression of pro-inflammatory gene expression, a process known as transrepression. nih.govnih.gov This mechanism involves the GR interfering with the activity of other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are key drivers of inflammatory gene expression. frontiersin.orgnih.gov

Transrepression can occur through several mechanisms:

Tethering: The GR, without directly binding to DNA, can physically interact with and inhibit the function of DNA-bound transcription factors like NF-κB. frontiersin.orgelifesciences.org This is considered a prevalent mechanism for the repression of pro-inflammatory genes. elifesciences.org

Competition for Coactivators: The GR can compete with other transcription factors for limited pools of essential coactivator proteins. frontiersin.org

Binding to negative GREs (nGREs): The GR can also bind to different DNA sequences called negative GREs, leading to the repression of gene transcription. frontiersin.org

Importantly, the transrepression of pro-inflammatory genes is often considered to be responsible for the desirable anti-inflammatory effects of glucocorticoids, while transactivation is associated with some of the adverse side effects. nih.gov

Non-Genomic Mechanisms and Rapid Cellular Responses

In addition to the well-established genomic mechanisms, glucocorticoids can also elicit rapid cellular responses that occur within minutes, too quickly to be explained by changes in gene expression. mdpi.comnih.gov These non-genomic effects are not blocked by inhibitors of transcription or translation. mdpi.com

These rapid actions can be mediated through several pathways:

Interaction with cytosolic GR: The binding of glucocorticoids to the cytosolic GR can trigger rapid signaling events through the release of associated chaperone proteins. nih.gov This can lead to the activation of various kinases, such as phosphoinositide 3-kinase (PI3K), AKT, and mitogen-activated protein kinases (MAPKs). nih.gov

Interaction with membrane-bound GRs (mGRs): There is growing evidence for the existence of glucocorticoid receptors located on the cell membrane. nih.govmdpi.com Binding of glucocorticoids to these mGRs can initiate rapid signaling cascades. nih.gov For example, in the hippocampus, the rapid effects of methylprednisolone (B1676475) on neurotransmitter release are thought to be mediated by membrane-bound corticosteroid receptors. frontiersin.org

Physicochemical interactions with cell membranes: Glucocorticoids can directly interact with and alter the properties of cellular and mitochondrial membranes, independent of receptor binding. nih.govmdpi.com This can influence ion transport and cellular energy metabolism. mdpi.com

Membrane-Associated Receptor Interactions

While the classical mechanism of action for corticosteroids involves intracellular receptors, there is growing evidence for rapid, non-genomic effects mediated by membrane-associated steroid receptors (mSRs). wikipedia.org These effects occur too quickly to be explained by changes in gene transcription and are thought to be initiated by steroid binding to receptors on the cell surface. wikipedia.orgnih.gov

For corticosteroids, including potentially this compound, these non-genomic actions can involve interactions with membrane-bound forms of the classical glucocorticoid receptor or with distinct G-protein coupled receptors. wikipedia.org These interactions can rapidly alter the activity of intracellular signaling cascades, influencing ion flux and the activation of various kinases. nih.gov The precise nature and clinical significance of this compound's interactions with membrane-associated receptors are still under investigation, but it is an area of active research in understanding the full spectrum of corticosteroid effects. wikipedia.orgnih.gov Even minor alterations in the structure of a steroid can lead to significant differences in its interactions with membranes. nih.gov

Modulation of Intracellular Signaling Pathways (e.g., MAPK, NF-κB)

A key aspect of the anti-inflammatory action of this compound is its ability to modulate critical intracellular signaling pathways, most notably the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.

NF-κB Pathway: The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκB. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of numerous pro-inflammatory genes. Glucocorticoids, through the activated GR, can interfere with this process in several ways. One primary mechanism is by increasing the transcription of the gene encoding IκBα, which enhances the sequestration of NF-κB in the cytoplasm. drugbank.com Additionally, the activated GR can directly interact with and inhibit the function of NF-κB subunits. drugbank.com

MAPK Pathway: The MAPK family of kinases (including ERK, JNK, and p38) plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. These pathways can be activated by various inflammatory stimuli and lead to the activation of transcription factors like AP-1. Glucocorticoids can inhibit MAPK signaling, thereby reducing the production of inflammatory mediators. This inhibition can occur through the induction of MAPK phosphatase-1 (MKP-1), an enzyme that dephosphorylates and inactivates MAPKs.

Immunomodulatory Mechanisms in In Vitro Models

The anti-inflammatory and immunosuppressive effects of this compound have been extensively studied in various in vitro models, providing detailed insights into its mechanisms of action at the cellular level.

Inhibition of Inflammatory Mediator Production (e.g., Nitric Oxide, Cytokines, Eicosanoids)

This compound, like other potent glucocorticoids, demonstrates significant inhibitory effects on the production of a wide array of inflammatory mediators.

Nitric Oxide: In cellular models, corticosteroids have been shown to inhibit the production of nitric oxide (NO). nih.gov NO is a key signaling molecule in inflammation, and its overproduction by inducible nitric oxide synthase (iNOS) can contribute to tissue damage. escholarship.org Glucocorticoids suppress the expression of the iNOS gene, thereby reducing NO synthesis. frontiersin.org

Cytokines: A central mechanism of glucocorticoid action is the suppression of pro-inflammatory cytokine production. epo.org This includes the inhibition of key cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-alpha (TNF-α), and various interleukins involved in orchestrating the inflammatory response. nih.govjpedres.org This inhibition occurs primarily at the level of gene transcription, as previously described through the transrepression of transcription factors like NF-κB. nih.gov

Eicosanoids: Glucocorticoids are potent inhibitors of the eicosanoid pathway. nih.gov They induce the synthesis of lipocortin-1 (annexin A1), which in turn inhibits phospholipase A2 (PLA2). drugbank.comnih.gov PLA2 is the enzyme responsible for releasing arachidonic acid from cell membranes, the initial and rate-limiting step in the synthesis of prostaglandins (B1171923) and leukotrienes. nih.gov By blocking this step, this compound can reduce the production of these potent inflammatory mediators.

Table 1: In Vitro Inhibition of Inflammatory Mediators by Corticosteroids

| Mediator | Cell Type | Stimulus | Corticosteroid | Observed Effect |

| Nitric Oxide (NO) | Murine Macrophages (RAW 264.7) | LPS | Prednisolone (B192156) derivatives | Concentration-dependent inhibition of NO production. nih.gov |

| Cytokines (e.g., TSLP, CCL26) | Normal Human Bronchial Epithelial Cells | Poly I:C or HRV16 | Budesonide (B1683875) | Significant inhibition of cytokine expression. mdpi.com |

| Eicosanoids (e.g., Prostaglandins, Leukotrienes) | Human Macrophages | N/A | Prednisone | Strong suppression of eicosanoid biosynthesis. nih.gov |

Cellular Migration and Permeability Modulation

This compound can influence the migration of leukocytes to sites of inflammation and modulate vascular permeability. The recruitment of inflammatory cells is a critical step in the inflammatory cascade. Corticosteroids can inhibit this process by downregulating the expression of adhesion molecules on both endothelial cells and leukocytes, making it more difficult for inflammatory cells to adhere to the blood vessel wall and extravasate into the surrounding tissue. nih.gov

Furthermore, corticosteroids can decrease capillary permeability, which is often increased during an inflammatory response, leading to edema. drugbank.comdrugbank.com This effect helps to reduce swelling and limit the access of inflammatory mediators to the site of inflammation.

Effects on Immune Cell Function (e.g., Macrophage Activation, T-cell activity)

This compound exerts significant effects on the function of various immune cells.

Macrophage Activation: Glucocorticoids can inhibit the classical activation of macrophages (M1 polarization), which is characterized by the production of pro-inflammatory cytokines and reactive oxygen species. nih.gov They can also promote a shift towards an anti-inflammatory M2 phenotype. oncotarget.com In vitro studies have shown that glucocorticoids can suppress the differentiation of macrophages towards a pro-inflammatory phenotype upon stimulation. nih.gov

T-cell Activity: Corticosteroids have profound effects on T-lymphocytes. They can induce apoptosis in certain T-cell populations and suppress T-cell activation and proliferation. jpedres.orgnih.gov Studies with prednisolone have shown that it can lead to a decrease in both helper and suppressor T-cell function in vitro. nih.gov It can also improve altered immunoregulation by restoring suppressed T-cell activity in certain pathological conditions. nih.gov

Comparative Molecular Pharmacology with Other Corticosteroids

The molecular pharmacology of this compound can be understood in the context of other corticosteroids. While all glucocorticoids share a common mechanism of action through the glucocorticoid receptor, differences in their chemical structure can lead to variations in their potency, receptor affinity, and pharmacokinetic properties. researchgate.netnih.gov

Fluprednisolone itself is a fluorinated derivative of prednisolone, a modification that generally enhances its glucocorticoid activity. nih.gov The valerate ester at the 17α position increases its lipophilicity, which can affect its absorption and distribution.

Table 2: Comparative Properties of Selected Corticosteroids

| Corticosteroid | Relative Anti-inflammatory Potency | Relative Mineralocorticoid Potency |

| Hydrocortisone (B1673445) | 1 | 1 |

| Prednisolone | 4 | 0.8 |

| Fluprednisolone | 15 | 7 |

| Methylprednisolone | 5 | 0.5 |

| Dexamethasone | 25-30 | 0 |

| Betamethasone (B1666872) | 25-40 | 0 |

| Data adapted from various sources and represents approximate relative potencies. researchgate.net |

The comparative pharmacology also extends to their effects on specific cellular processes. For instance, while budesonide was found to inhibit virus-induced cytokine production when added after the stimulus, fluticasone propionate and dexamethasone did not show the same effect under the same conditions, suggesting that not all glucocorticoids have identical inhibitory profiles. mdpi.com This highlights that while the general mechanisms are shared, subtle differences in molecular interactions can lead to distinct pharmacological profiles among different corticosteroids. nih.gov

Pre Clinical Pharmacokinetics and Metabolism Research of Fluprednisolone Valerate

Absorption Studies in Animal Models and In Vitro Systems

The absorption of fluprednisolone (B1673474) valerate (B167501), a synthetic glucocorticoid, has been investigated through various preclinical models to understand its behavior following administration. These studies are crucial for predicting its absorption profile in humans.

Routes of Administration and Absorption Dynamics in Animal Studies

In animal models, the absorption of corticosteroids like fluprednisolone is significantly influenced by the route of administration. While specific studies on the absorption dynamics of fluprednisolone valerate are not extensively detailed in the provided results, research on related compounds provides insights. For instance, studies on fluprednisolone have shown that there are excellent correlations between the in vitro dissolution rates of different forms of the drug and the in vivo dissolution rates from pellet implants in rats. nih.gov This suggests that the physical form of the drug can significantly impact its absorption rate. Animal models, including rats and mice, are commonly used to study the effects and pharmacokinetics of glucocorticoids. phypha.ird-nb.infomdpi.com

Permeation and Diffusion Across Biological Barriers (Ex Vivo Skin Models)

Ex vivo skin models are widely utilized to assess the permeation and diffusion of topical drugs like this compound. mdpi.com These models, often using excised animal or human skin, provide a more accurate representation of the skin's barrier function compared to in vitro cell cultures. mdpi.comdiva-portal.org Studies on similar corticosteroids, such as betamethasone (B1666872) 17-valerate, have used static Franz diffusion cells with human epidermis to measure permeation. nih.gov These experiments help in understanding how the formulation affects drug delivery into and through the skin. nih.gov For example, lipid nanoparticle formulations have been shown to influence the permeation and reservoir formation of corticosteroids in the skin layers. nih.gov The use of excised porcine ear skin is also a common model for evaluating the permeation of topical formulations. researchgate.net The permeability of the skin is a critical factor, with the stratum corneum being the primary barrier. diva-portal.org

Distribution Profile and Tissue Compartmentation in Pre-clinical Species

The distribution of this compound throughout the body is a key aspect of its pharmacokinetic profile, determining its sites of action and potential for side effects.

Plasma Protein Binding Research

Corticosteroids, including prednisolone (B192156), are known to bind to plasma proteins, primarily albumin and transcortin (corticosteroid-binding globulin). nih.govabdn.ac.uknih.gov This binding is a reversible process and can be nonlinear, with significant variability observed between individuals. nih.govabdn.ac.uk The extent of plasma protein binding affects the drug's distribution and elimination, as only the unbound fraction is pharmacologically active and available to cross biological membranes. abdn.ac.uk For prednisolone, the mean association constants for its binding to albumin and transcortin have been determined, though these can vary. nih.gov Steroids, in general, exhibit binding to globulins. abdn.ac.uk

Tissue Distribution Studies in Animal Models

While specific tissue distribution data for this compound is not detailed in the search results, the general principles of corticosteroid distribution are well-established through animal studies. After absorption, these compounds distribute into various tissues. The development of animal models is crucial for understanding the systemic effects of glucocorticoids, which implies their distribution to various organ systems. phypha.ir

Metabolic Pathways and Metabolite Identification in Non-Human Systems

The metabolism of this compound involves enzymatic conversion into various metabolites, a process primarily occurring in the liver. Understanding these pathways is essential for characterizing the drug's clearance and the activity of its metabolites.

The metabolism of corticosteroids is a complex process. For the related compound fluticasone (B1203827) propionate (B1217596), metabolism is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver. drugbank.com This process typically involves hydrolysis, forming an inactive metabolite. drugbank.com Similarly, betamethasone metabolism results in several metabolites through processes like 6β-hydroxylation. drugbank.com While direct studies on this compound metabolism in non-human systems are not explicitly detailed, it is expected to undergo similar metabolic transformations. The study of drug metabolism in animal models is a fundamental part of drug discovery and development. researchgate.net For instance, the assimilation of valerate has been studied in bacterial systems, where it can be broken down via β-oxidation. frontiersin.org

Enzymatic Hydrolysis of the Valerate Ester

This compound, a synthetic corticosteroid, is designed as an ester prodrug. The valerate (pentanoate) ester moiety is crucial to its pharmacokinetic profile, particularly concerning its activation. The primary step in the metabolic activation of this compound is the enzymatic hydrolysis of the C17 valerate ester bond. googleapis.com This biotransformation releases the pharmacologically active parent steroid, fluprednisolone, and valeric acid.

This hydrolysis is catalyzed by various esterase enzymes present in the body. These enzymes are ubiquitous, found in plasma, the liver, and other tissues. The cleavage of the ester allows for the localized or systemic release of the active fluprednisolone, depending on the site of administration and the distribution of esterases. The rate and extent of this enzymatic hydrolysis are critical factors that determine the onset and duration of the drug's therapeutic action. Research into the enzymatic hydrolysis of steroid esters often involves assessing the stability of the compound in various biological matrices (e.g., plasma, liver homogenates) from different preclinical species to understand inter-species variability. researchgate.net The process is a classic example of a Phase I metabolic reaction, specifically a hydrolysis reaction, which unmasks a functional group on the drug molecule, preparing it for further metabolism or action. creative-biolabs.com

Role of Hepatic and Extrahepatic Metabolism

Once fluprednisolone is released via hydrolysis, it undergoes extensive metabolism, primarily orchestrated by the liver (hepatic metabolism), but also occurring in various other tissues (extrahepatic metabolism). googleapis.comfda.gov The liver is the principal site for the biotransformation of most drugs, including corticosteroids, due to its high concentration of a wide array of metabolic enzymes. childrenliverindia.org

Hepatic Metabolism: In the liver, fluprednisolone is subjected to both Phase I and Phase II metabolic reactions. clinicalgate.com

Phase I Reactions: These are functionalization reactions that introduce or expose polar functional groups. For corticosteroids like fluprednisolone, this typically involves oxidation, reduction, and hydroxylation reactions, primarily catalyzed by the cytochrome P450 (CYP) family of enzymes located in the microsomes of liver cells. clinicalgate.comnih.gov For instance, CYP3A4 is a key enzyme involved in the metabolism of many steroids. drugbank.com

Phase II Reactions: These are conjugation reactions where the parent drug or its Phase I metabolite is coupled with an endogenous substrate, such as glucuronic acid, sulfate (B86663), or glutathione. clinicalgate.com This process, catalyzed by enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), significantly increases the water solubility of the steroid, facilitating its excretion from the body. creative-biolabs.com

Characterization of Metabolite Profiles in Pre-clinical Species

A critical component of preclinical development is the characterization and comparison of metabolite profiles across different animal species and humans. fda.gov This process, often referred to as "Metabolites in Safety Testing" (MIST), aims to ensure that the animal species used in toxicology studies are exposed to a similar array of metabolites as humans, both qualitatively and quantitatively. admescope.comeuropa.eu

The process typically begins with in vitro studies using liver microsomes or hepatocytes from various species (e.g., rat, dog, monkey) and humans. fda.gov These systems allow for the initial identification of major metabolic pathways and the metabolites formed. admescope.com This is followed by in vivo studies where the drug is administered to animal models, and metabolites are identified in plasma, urine, and feces. fda.gov

The goal is to identify any "disproportionate drug metabolites"—those that are formed at significantly higher levels in humans compared to the animal species used for safety testing. fda.goveuropa.eu The presence of such metabolites may necessitate additional safety studies on the metabolite itself. While qualitative differences (i.e., unique human metabolites) are relatively rare, quantitative differences in the amounts of shared metabolites are common across species. europa.eu

Table 4.3.3-1: Illustrative Comparative Metabolite Profile in Preclinical Species (Plasma) This table is a hypothetical representation for illustrative purposes.

| Metabolite | Human | Rat | Dog | Monkey |

|---|---|---|---|---|

| Fluprednisolone | 25% | 35% | 30% | 28% |

| Metabolite A (Oxidized) | 40% | 20% | 35% | 42% |

| Metabolite B (Glucuronide) | 30% | 40% | 25% | 25% |

Excretion Pathways and Clearance Mechanisms in Animal Models

The elimination of fluprednisolone and its metabolites from the body occurs through various excretion pathways, which are characterized in preclinical animal models to predict human pharmacokinetics. The primary routes of excretion for systemically available corticosteroids and their water-soluble metabolites are via the kidneys into urine and via the liver into bile, which is then eliminated in the feces. biotechfarm.co.il

Excretion Pathways:

Renal Excretion: Water-soluble metabolites, such as glucuronide and sulfate conjugates, are efficiently filtered by the glomerulus and may also be actively secreted into the renal tubules to be excreted in the urine. The fraction of the drug excreted unchanged (fe) in the urine is a key parameter determined in animal models like rats, dogs, and monkeys to understand the extent of metabolism versus renal clearance. escholarship.orgnih.gov

Biliary/Fecal Excretion: The liver can transport metabolites from the blood into the bile. This process, sometimes referred to as a Phase III reaction, often involves active transport proteins. clinicalgate.com The bile is then secreted into the small intestine, and the metabolites are ultimately eliminated in the feces. biotechfarm.co.il

Clearance Mechanisms: Clearance is the measure of the body's efficiency in eliminating a drug. Total body clearance is the sum of all individual organ clearance processes.

Metabolic Clearance: This is the elimination of the drug through biotransformation, primarily in the liver, into other molecules (metabolites). nih.gov

Renal Clearance: This refers to the elimination of the drug by the kidneys into the urine. frontiersin.org

Other Clearance Mechanisms: For drugs administered by specific routes, other clearance mechanisms can be relevant. For instance, for inhaled drugs, mucociliary clearance in the airways is a potential pathway for removal. mdpi.com

Preclinical studies in various animal species are essential to build a comprehensive picture of these elimination routes. biotechfarm.co.il

Table 4.4-1: Key Excretion Parameters Studied in Animal Models

| Parameter | Description | Animal Models Used |

|---|---|---|

| Fraction Excreted Unchanged (fe) | The fraction of the administered dose that is excreted in the urine as the parent drug. | Rat, Dog, Monkey escholarship.org |

| Renal Clearance (CLr) | The volume of plasma cleared of the drug by the kidneys per unit of time. | Pig, Dog, Rat frontiersin.org |

| Biliary Excretion Rate | The rate at which the drug and its metabolites are transported into bile. | Rat biotechfarm.co.il |

| Total Body Clearance (CL) | The volume of plasma cleared of the drug by all elimination processes per unit of time. | All preclinical species |

Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling in Pre-clinical Research

Pharmacokinetic-pharmacodynamic (PK/PD) modeling is a mathematical tool used in drug development to establish a relationship between the drug's concentration in the body (pharmacokinetics) and its pharmacological effect (pharmacodynamics). frontiersin.org In preclinical research, PK/PD modeling is vital for understanding a drug's mechanism of action, optimizing dosing regimens for clinical trials, and translating findings from animal models to humans. nih.govfrontiersin.org

The fundamental goal is to quantify the exposure-response relationship. This involves integrating data on how the drug concentration changes over time with data on the time course of the drug's effect. frontiersin.org For a corticosteroid like fluprednisolone, this allows researchers to move beyond simply observing an effect to understanding how much drug is needed, and for how long, to achieve a desired level of therapeutic activity. nih.gov

Correlation of Exposure with Mechanistic Markers in Animal Models

A key application of PK/PD modeling is to correlate drug exposure (e.g., plasma concentration over time, represented by parameters like Cmax or AUC) with mechanistic biomarkers. frontiersin.org These biomarkers are measurable indicators of a biological or pathogenic process, or a pharmacological response to a therapeutic intervention. nih.gov

For an anti-inflammatory steroid like fluprednisolone, these markers are chosen to reflect its mechanism of action. Examples could include:

Inhibition of inflammatory cytokine production (e.g., TNF-α, IL-6).

Reduction in the number of circulating immune cells , such as lymphocytes. nih.gov

Changes in the expression of glucocorticoid-responsive genes.

In a typical preclinical study, blood or tissue samples are collected from animal models at various time points after drug administration. These samples are analyzed for both drug concentration (PK) and the level of the biomarker (PD). By modeling these two sets of data together, researchers can determine which PK parameter (e.g., peak concentration, total exposure) is the primary driver of the pharmacological effect. frontiersin.org For example, a PK/PD model for the related steroid prednisolone successfully correlated its plasma concentrations with the suppression of lymphocyte proliferation, a direct measure of its immunosuppressive effect. nih.gov

Prediction of In Vivo Behavior from In Vitro Data

A major goal of modern drug development is to predict how a drug will behave in a living organism (in vivo) based on data generated from laboratory experiments (in vitro). This process, known as in vitro-in vivo extrapolation (IVIVE), is a cornerstone of PK/PD modeling and helps to reduce reliance on animal testing. frontiersin.orgresearchgate.net

The process involves several steps:

In Vitro Data Generation: Key pharmacokinetic parameters are measured using in vitro systems. For example, the rate of metabolism is determined by incubating the drug with liver microsomes or hepatocytes, and plasma protein binding is measured in vitro. nih.govbiorxiv.org The drug's potency (e.g., IC50 or EC50) is determined using cell-based assays that measure its effect on a specific target.

Model Building: These in vitro data points are then used as inputs for mathematical models. For instance, in vitro metabolic rates can be scaled up to predict the in vivo hepatic clearance in a whole animal, taking into account factors like liver blood flow and the amount of liver tissue. nih.gov

Prediction and Validation: The model generates a prediction of the in vivo pharmacokinetic profile (concentration-time curve) and the expected pharmacodynamic response. These predictions are then tested and refined against data obtained from initial animal studies. frontiersin.org

While powerful, IVIVE has limitations. Discrepancies can arise due to complex biological factors not captured in simple in vitro systems, such as active transport of the drug into tissues or the influence of extrahepatic metabolism. nih.gov Despite these challenges, IVIVE is an indispensable tool for predicting in vivo behavior and guiding early drug development decisions. frontiersin.org

Table 4.5.2-1: Examples of In Vitro to In Vivo Extrapolation (IVIVE) in Pharmacokinetics

| In Vitro Parameter | In Vitro System | In Vivo Parameter Predicted |

|---|---|---|

| Intrinsic Clearance (CLint) | Hepatocytes, Liver Microsomes | Hepatic Clearance (CLh) biorxiv.org |

| Plasma Protein Binding (fu) | Plasma | Volume of Distribution (Vd) |

| Permeability (Papp) | Caco-2 cells | Fraction Absorbed (fa) biorxiv.org |

| Potency (IC50/EC50) | Cell-based functional assays | In vivo target engagement and effect |

Advanced Analytical Methodologies in Fluprednisolone Valerate Research

Chromatographic Techniques for Detection and Quantification

Chromatography is a fundamental technique for separating and analyzing complex mixtures. In the context of fluprednisolone (B1673474) valerate (B167501) research, various chromatographic methods are utilized to isolate the compound from different matrices and quantify its concentration.

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of fluprednisolone valerate and other corticosteroids. researchgate.netnih.gov Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for this purpose. researchgate.net

A validated RP-HPLC method for the assay of 9α-fluoro-16β-methyl-prednisolone-17-valerate (FMPV), a related compound, utilizes a C18 column with a mobile phase of methanol (B129727) and water (63:37, v/v) and UV detection at 240 nm. researchgate.net This method demonstrated good linearity over a concentration range of 20 to 150 µg/mL, with a correlation coefficient (r²) of 0.9999. researchgate.net Such methods are essential for determining the content of glucocorticoids in various pharmaceutical preparations, which have been found to range from 95.7% to 102.5% of the labeled amounts. researchgate.net

The versatility of HPLC allows for the analysis of various pharmaceutical creams and ointments containing corticosteroids like betamethasone (B1666872) valerate, hydrocortisone (B1673445), and dexamethasone (B1670325). researchgate.net Chromatographic separations for these applications are often performed on C18 or cyano columns under reversed-phase conditions. researchgate.net For instance, a method for analyzing a gel formulation used a C18 column (250×4.6 mm; 10 µm) with a mobile phase of methanol-water (75:25, v/v) and UV detection at 254 nm, showing a linear response from 25–150% of the target concentration. researchgate.net

Below is a table summarizing typical parameters for HPLC analysis of corticosteroids:

| Parameter | Value | Source |

| Column | C18, Cyano | researchgate.net |

| Mobile Phase | Methanol/Water mixtures | researchgate.net |

| Detection | UV (e.g., 240 nm, 254 nm) | researchgate.net |

| Linearity (r²) | >0.999 | researchgate.net |

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering faster analysis times and improved resolution by using columns with smaller particle sizes (<2 µm). mdpi.com This technique is particularly valuable for high-throughput screening and analysis in pharmaceutical settings. mdpi.comnih.gov

UPLC systems are designed to withstand the high back-pressures generated by the smaller particle columns, which can be up to nine times higher than those used in conventional HPLC with 5 µm particles. nih.gov The transfer of analytical methods from HPLC to UPLC can shorten analysis times by as much as a factor of nine without compromising separation efficiency. nih.gov

In the analysis of corticosteroids, UPLC has been shown to dramatically reduce analysis time. For example, a screening method for 23 corticosteroids was reduced from 26 minutes using HPLC to just 5 minutes with UPLC, a 5.2-fold reduction. dshs-koeln.de This rapid separation is often coupled with mass spectrometry for enhanced detection and quantification. dshs-koeln.de The use of UPLC is beneficial for analyzing a wide range of compounds, including those found in pharmaceutical formulations like creams and gels. nih.gov

The following table illustrates the advantages of UPLC over HPLC:

| Feature | HPLC | UPLC | Source |

| Particle Size | 3-5 µm | <2 µm | mdpi.comnih.gov |

| Analysis Time | Longer | Significantly Shorter | nih.govdshs-koeln.de |

| Resolution | Good | Higher | mdpi.com |

| System Pressure | Lower | Higher (up to 100MPa) | nih.gov |

Gas Chromatography (GC) Approaches

Gas Chromatography (GC) is another powerful analytical technique, particularly suited for volatile and thermally stable compounds. phenomenex.comccsknowledge.com For the analysis of steroid hormones, which are often high molecular weight compounds, derivatization is typically required to improve their volatility and chromatographic behavior. restek.com

A common approach involves using derivatizing agents like methoxylamine HCl and trimethylsilyl (B98337) imidazole. restek.com The analysis is often performed on capillary GC columns with a thin film of a stationary phase like 100% dimethylpolysiloxane, which can withstand the high temperatures (often exceeding 300°C) needed to elute the derivatized steroids in a reasonable time. restek.com

GC coupled with mass spectrometry (GC-MS) is a primary method for the identification and quantification of urinary steroid hormones. restek.comnih.gov This combination provides both the separation power of GC and the specific detection capabilities of MS. A validated GC-MS method for quantifying 32 urinary steroid metabolites involved solid-phase extraction, enzymatic hydrolysis, and dual derivatization, followed by GC-MS analysis in full scan mode. nih.gov

Key aspects of GC analysis for steroids are summarized below:

| Parameter | Description | Source |

| Derivatization | Often required to increase volatility | restek.com |

| Column | High-temperature capillary columns (e.g., Rxi-1ms) | restek.com |

| Detector | Mass Spectrometer (MS) for high selectivity | restek.comnih.gov |

| Application | Analysis of urinary steroid profiles | restek.comnih.gov |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Quantification

Mass spectrometry is an indispensable tool for determining the molecular weight and structure of compounds. currenta.de When coupled with chromatographic separation, it provides a highly sensitive and specific method for analysis.

Electrospray Ionization (ESI) and Other Ionization Techniques

Electrospray Ionization (ESI) is a soft ionization technique that is widely used for coupling liquid chromatography with mass spectrometry (LC-MS). rsc.orgnih.gov It is particularly suitable for analyzing polar and thermally labile molecules like corticosteroids. ESI can be operated in both positive and negative ion modes to detect a wide range of compounds. nih.govthermofisher.com For instance, a method for confirming nine synthetic corticosteroids in urine used ESI in the negative ion mode. nih.gov

The signal response in ESI-MS can be influenced by the structural features and physicochemical properties of the analyte. rsc.org For steroids, which may lack easily ionizable groups, understanding these factors is crucial for method development. rsc.org Another technique, Extractive Electrospray Ionization (EESI), allows for the direct analysis of complex matrices with minimal sample preparation and has been used for the safety evaluation of medicines. frontiersin.org

Multiple Reaction Monitoring (MRM) Methods

Multiple Reaction Monitoring (MRM), also known as Selected Reaction Monitoring (SRM), is a highly sensitive and selective quantitative technique performed on tandem mass spectrometers (MS/MS), typically triple quadrupole instruments. labce.comwashington.edumtoz-biolabs.com In an MRM experiment, a specific precursor ion (the molecular ion or a characteristic fragment) is selected in the first quadrupole, fragmented in the collision cell, and then a specific product ion is monitored in the third quadrupole. labce.comwashington.edu

This high specificity allows for the quantification of target analytes even in complex biological matrices with high background noise. nih.gov MRM methods are widely used for the quantification of glucocorticoids in various samples, including urine and animal tissues. nih.govmdpi.com For example, an LC-MS/MS method for determining eight glucocorticoids in animal tissues used negative ion ESI with SRM mode to enhance sensitivity and reduce matrix interference. nih.gov

A scheduled MRM approach, where transitions are monitored only around the expected retention time of the analyte, allows for the monitoring of a larger number of compounds in a single run. nih.gov This high-throughput capability is advantageous in fields like doping control and clinical research. dshs-koeln.denih.gov

The following table outlines the principles of MRM:

| Component | Function | Source |

| Q1 (First Quadrupole) | Selects the precursor ion | washington.edu |

| Q2 (Collision Cell) | Fragments the precursor ion | washington.edu |

| Q3 (Third Quadrupole) | Selects a specific product ion for detection | washington.edu |

| Benefit | High sensitivity and selectivity for quantification | mtoz-biolabs.com |

Spectroscopic Methods (e.g., NMR, UV-Vis) for Research Characterization

Spectroscopic techniques are fundamental in the research and characterization of this compound, providing essential information on its molecular structure, purity, and concentration. Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are two of the primary methods employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the definitive structural elucidation of this compound.

¹H-NMR (Proton NMR) provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. The spectrum of this compound would show characteristic signals for the steroid backbone, the attached valerate side chain, and specific shifts indicative of its unique structural features.

¹³C-NMR (Carbon NMR) maps the carbon skeleton of the molecule, with each unique carbon atom producing a distinct signal. While specific experimental data for the valerate ester is not widely published, predicted spectra for the parent compound, fluprednisolone, are available and serve as a reference. drugbank.com The esterification with valeric acid would add characteristic signals for the five-carbon chain to the spectrum.

¹⁹F-NMR (Fluorine NMR) is particularly useful for fluorinated corticosteroids like this compound. diva-portal.org The fluorine atom at the C6 position provides a highly specific and sensitive NMR handle, allowing for unambiguous identification and quantification in complex mixtures, such as pharmaceutical formulations. diva-portal.org

Ultraviolet-Visible (UV-Vis) Spectroscopy is routinely used for the quantitative analysis of this compound. The molecule contains a characteristic α,β-unsaturated ketone chromophore within its steroid A-ring, which absorbs UV light at a specific wavelength. While the maximum absorption wavelength (λmax) can be influenced by the solvent, it is typically observed around 240 nm for this class of corticosteroids. researchgate.netrasayanjournal.co.in This property is exploited in High-Performance Liquid Chromatography (HPLC) systems equipped with a UV detector for assaying the compound. researchgate.net

Table 1: Spectroscopic Data for this compound and Analogs

| Parameter | Method | Observed/Predicted Value | Remarks |

|---|---|---|---|

| ¹H NMR Spectrum | 1D NMR | Predicted Available drugbank.com | Data available for the parent compound, fluprednisolone. The valerate ester would show additional signals. |

| ¹³C NMR Spectrum | 1D NMR | Predicted Available drugbank.com | Data available for the parent compound, fluprednisolone. |

| UV Absorption Maximum (λmax) | UV Spectroscopy | ~240 nm | Based on data for structurally similar corticosteroids like betamethasone valerate and 9α-fluoro-16-methyl-prednisolone-17-valerate. researchgate.netrasayanjournal.co.in |

Bioanalytical Method Validation for Pre-clinical Samples

Bioanalytical method validation is the process used to establish that a specific quantitative analytical method for a drug or its metabolites in a given biological matrix, such as plasma, blood, or tissue, is reliable and reproducible for its intended use. rrml.roajpsonline.com This process is a regulatory requirement and is critical for the successful conduct of pre-clinical pharmacokinetic and toxicokinetic studies, as the quality of these studies is directly dependent on the quality of the underlying bioanalytical data. nih.govijprajournal.comnih.gov The validation process demonstrates that the method is fit for its purpose by assessing a range of specific performance characteristics. nih.govfda.gov

Linearity, Precision, Accuracy, and Sensitivity Assessments

The core parameters evaluated during bioanalytical method validation ensure the quantitative performance of the assay.

Linearity and Range : Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. europa.eu The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear. europa.eu For a validated HPLC-UV method for a compound structurally analogous to this compound, excellent linearity was demonstrated over a concentration range of 20 to 150 µg/mL, with a correlation coefficient (r²) of 0.9999. researchgate.net

Precision : This parameter assesses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD). For bioanalytical methods, precision should generally be within ±15% RSD, except at the lower limit of quantitation, where it should not exceed 20%. ich.org A validated method for a related compound reported mean percent RSD values for precision studies as less than 0.37%. researchgate.net

Accuracy : Accuracy measures the closeness of the mean test results obtained by the method to the true concentration of the analyte. It is reported as the percent of the nominal value. The general acceptance criterion for accuracy is that the mean value should be within ±15% of the actual value (±20% at the LLOQ). ich.org In one study, mean recoveries were between 99.73% and 100.02%, demonstrating high accuracy. researchgate.net

Sensitivity : The sensitivity of a bioanalytical method is determined by its Lower Limit of Quantitation (LLOQ), which is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. ajpsonline.com For a representative HPLC-UV method, the Limit of Detection (LOD) was 3.0 µg/mL and the LLOQ was 20.0 µg/mL. researchgate.net

Table 2: Representative Bioanalytical Method Validation Parameters

| Validation Parameter | Acceptance Criteria (Typical) | Example Finding (Analogous Compound) | Reference |

|---|---|---|---|

| Linearity (r²) | ≥ 0.99 | 0.9999 | researchgate.net |

| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | < 0.37% | researchgate.netich.org |

| Accuracy (% Recovery) | 85% - 115% (80% - 120% at LLOQ) | 99.73% - 100.02% | researchgate.netich.org |

| Sensitivity (LLOQ) | Defined and validated | 20.0 µg/mL | researchgate.net |

Development of Novel Assay Techniques for Research Purposes

While traditional HPLC with UV detection has proven effective, research continually drives the development of more advanced and novel assay techniques for this compound and related corticosteroids to meet the demand for higher sensitivity, throughput, and specificity.

A significant advancement is the use of Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS). researchgate.net This combination offers several advantages:

Enhanced Sensitivity and Specificity : UHPLC-MS/MS is significantly more sensitive than HPLC-UV and provides superior specificity due to the mass-based detection of both the parent ion and a specific fragment ion. researchgate.net This is crucial for studies requiring the measurement of very low concentrations of the drug in biological fluids.

Faster Analysis Times : UHPLC systems use columns with smaller particles, allowing for much faster separation times without sacrificing chromatographic resolution, thereby increasing sample throughput. researchgate.net

Improved Matrix Effect Handling : The high selectivity of MS/MS detection helps to minimize the impact of complex biological matrices, which is a common challenge in bioanalysis. researchgate.net

Other novel approaches include the development of methods for the simultaneous determination of multiple corticosteroids in a single run and the application of advanced sample extraction techniques like pressurised liquid extraction (PLE) to improve recovery from complex matrices like tissue or sludge. researchgate.net These modern techniques represent powerful tools for detailed research into the pharmacokinetics and disposition of this compound.

Mechanistic Studies and Pre Clinical Applications in Disease Models

In Vitro Models for Anti-inflammatory and Immunosuppressive Research

In vitro models are crucial for elucidating the mechanisms of action of corticosteroids like fluprednisolone (B1673474) valerate (B167501) at a cellular and molecular level. These systems allow for controlled investigation into the compound's anti-inflammatory and immunosuppressive properties.

Cell-Based Assays for Inflammatory Marker Inhibition

Cell-based assays are fundamental in demonstrating the anti-inflammatory effects of fluprednisolone valerate by measuring the inhibition of key inflammatory mediators. Glucocorticoids, as a class, are known to exert their effects by binding to the glucocorticoid receptor (GR), which leads to the modulation of gene expression. drugbank.com This results in the inhibition of pro-inflammatory signals and the promotion of anti-inflammatory molecules. drugbank.com

A common approach involves the use of primary cell cultures, such as bone marrow-derived macrophages (BMDM), which can be stimulated with agents like lipopolysaccharide (LPS) to induce an inflammatory response. nih.gov In such assays, the efficacy of a compound is determined by its ability to reduce the production of inflammatory markers. For instance, studies on other corticosteroids have shown a reduction in nitric oxide (NO) production in LPS-stimulated murine macrophage cells (RAW 264.7). nih.gov Similarly, the inhibition of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) is a key measure of anti-inflammatory activity. semanticscholar.org The inhibition of these markers is often linked to the suppression of the NF-κB signaling pathway, a central regulator of inflammation. nih.gov

Three-dimensional cell culture systems are also being employed to create a more physiologically relevant environment that mimics the in vivo local inflammatory response. redoxis.se These models can be used for initial compound evaluation and mechanism of action studies by analyzing cell subsets and cytokine profiles in activated mouse splenocytes. redoxis.se

Receptor Agonist and Modulator Studies in Cultured Cells

The primary mechanism of action for this compound, like other glucocorticoids, is its activity as a glucocorticoid receptor (GR) agonist. drugbank.com Receptor binding assays using cultured cells or cell lysates are essential to determine the affinity of the compound for the GR. Studies on similar corticosteroids have demonstrated high binding affinities to the glucocorticoid receptor in liver cytosol. nih.gov

Upon binding, the ligand-receptor complex can translocate to the nucleus and modulate gene expression. drugbank.com Cell-based assays using stable cell lines expressing the human GR, such as Chinese hamster ovary (CHO) cells, are used to measure the in vitro potency of GR agonists. nih.gov These assays often measure a downstream effect of receptor activation, such as the accumulation of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov

Furthermore, studies investigate how different ligands can induce various conformations of the GR, which in turn can lead to different gene regulatory properties. nih.gov This has led to the search for "dissociated" ligands that can separate the beneficial anti-inflammatory effects from unwanted metabolic effects. nih.gov While specific data on this compound in these particular modulator studies is not prevalent in the provided results, the general principles of glucocorticoid receptor agonism and modulation are directly applicable.

Animal Models for Inflammatory and Immunological Conditions

Animal models are indispensable for evaluating the in vivo efficacy and potential therapeutic applications of this compound in inflammatory and immunological conditions.

Evaluation of Anti-inflammatory Effects in Specific Animal Models (e.g., Rat Croton Oil Ear Edema Assay)

The croton oil-induced ear edema assay in rats or mice is a standard and reliable method for quantifying the topical anti-inflammatory activity of corticosteroids. nih.govscielo.brjapsonline.com This model induces an acute inflammatory response characterized by edema, which can be measured and compared between treated and untreated groups. nih.govsilae.it In this assay, an irritant solution containing croton oil is applied to the ear, and the test compound is administered topically. nih.govsilae.it The anti-inflammatory effect is determined by the reduction in ear swelling after a specific period. nih.gov This model has been used to evaluate the potency of various steroidal ointments. nih.gov For example, in a similar model, diflucortolone (B194688) 21-valerate demonstrated a dose-dependent anti-inflammatory effect. caymanchem.com

The inflammatory process in this model involves the release of mediators like prostaglandins (B1171923) and leukotrienes. japsonline.com The reduction in edema by compounds like this compound indicates their ability to suppress these inflammatory pathways.

Immunomodulatory Research in Murine Models

Murine models are extensively used to study the immunomodulatory effects of compounds in various disease contexts. nih.gov For instance, models of allergic eye disease in mice, which exhibit ocular surface inflammation, can be used to assess the anti-inflammatory activity of corticosteroids. arvojournals.org In such models, the test compound's ability to control inflammation is evaluated. arvojournals.org

Other models, such as those induced by lipopolysaccharide (LPS), are used to mimic systemic inflammation and neuroinflammation. frontiersin.org These models are characterized by an increase in pro-inflammatory cytokines and the activation of immune cells like microglia. frontiersin.org The administration of immunomodulatory substances can be evaluated for their potential to ameliorate these inflammatory responses. frontiersin.org

In the context of autoimmune diseases, models like experimental autoimmune encephalomyelitis (EAE), a mouse model for multiple sclerosis, are used. nih.gov In these models, the efficacy of glucocorticoid therapy is assessed by its ability to induce apoptosis of T cells and reduce their migration to inflammatory sites. nih.gov

Pre-clinical Efficacy in Dermatological Inflammation Models

Various animal models are employed to assess the pre-clinical efficacy of topical corticosteroids for dermatological inflammation. Models of atopic dermatitis, a chronic inflammatory skin disease, can be induced in mice by the topical application of substances like calcipotriol (B1668217) (MC903) or oxazolone. nih.govimavita.com These models replicate key features of human atopic dermatitis, including skin thickening and infiltration of inflammatory cells. nih.gov The efficacy of a test compound is determined by its ability to reduce these inflammatory markers. nih.gov

Another relevant model is the imiquimod (B1671794) (IMQ)-induced skin inflammation model in healthy volunteers, which can also be translated from animal work. frontiersin.org This model drives a toll-like receptor 7-mediated inflammatory response, leading to skin erythema and the influx of various immune cells. frontiersin.org The suppressive effect of corticosteroids on these parameters demonstrates their anti-inflammatory action in a cutaneous context. frontiersin.org

Below is an interactive table summarizing the use of various models in anti-inflammatory research for compounds structurally or functionally similar to this compound.

| Model Type | Specific Model | Application | Key Findings/Endpoints |

| In Vitro | LPS-stimulated Macrophages (e.g., RAW 264.7) | Evaluation of anti-inflammatory activity | Inhibition of NO, TNF-α, IL-1β, IL-6 production; Suppression of NF-κB pathway nih.govsemanticscholar.org |

| In Vitro | Glucocorticoid Receptor Binding Assay | Determination of receptor affinity | High binding affinity to glucocorticoid receptors nih.gov |

| In Vitro | CHO cells expressing human GR | Measurement of in vitro potency | cAMP accumulation as a measure of receptor agonism nih.gov |

| Animal | Rat Croton Oil Ear Edema | Assessment of topical anti-inflammatory potency | Reduction in ear edema nih.govcaymanchem.com |

| Animal | Murine Allergic Eye Disease | Evaluation of efficacy in ocular inflammation | Control of ocular surface inflammation arvojournals.org |

| Animal | MC903-Induced Atopic Dermatitis (Mouse) | Pre-clinical efficacy for dermatological inflammation | Reduction in skin thickness and inflammatory cell infiltration nih.gov |

| Animal | Imiquimod-Induced Skin Inflammation | Assessment of cutaneous anti-inflammatory effects | Suppression of skin erythema and immune cell influx frontiersin.org |

Comparative Pre-clinical Studies with Reference Corticosteroids

Pre-clinical evaluations are fundamental in determining the therapeutic potential of a new corticosteroid agent. For this compound, its anti-inflammatory efficacy has been contextualized through comparative studies against established reference corticosteroids. These studies typically utilize standardized in vivo and in vitro models that predict clinical anti-inflammatory potency. Key methodologies include vasoconstrictor assays, which measure the ability of a topical steroid to cause skin blanching, and animal models of induced inflammation, such as the croton oil-induced ear edema test.

The vasoconstrictor assay, pioneered by McKenzie and Stoughton, is a primary method for classifying the potency of topical corticosteroids and has been shown to correlate with clinical anti-inflammatory effect. plasticsurgerykey.comcore.ac.uk This assay assesses the degree of skin blanching (pallor) produced by a corticosteroid, which is a direct result of its vasoconstrictive action on the small blood vessels in the upper dermis. core.ac.uknih.gov The intensity of this reaction is a reliable indicator of the drug's potency. racgp.org.au

In a comparative study utilizing a modified McKenzie vasoconstrictor test on healthy volunteers, the vasoconstrictor activity of halopredone (B1252096) acetate (B1210297), an analogue of fluprednisolone, was evaluated against other well-known corticosteroids. The results, based on both visual scoring and photometric reflectance measurements, indicated that halopredone acetate exhibited less vasoconstrictor action compared to fluocinolone (B42009) acetonide, betamethasone (B1666872) valerate, and hydrocortisone (B1673445) acetate. nih.gov Despite showing lower vasoconstrictor potency in this specific assay on healthy skin, the study noted that halopredone acetate cream demonstrated marked anti-inflammatory effects in animal models and on human dermatoses. nih.gov

Animal models of inflammation are also crucial for comparative efficacy studies. The croton oil-induced ear edema model in mice or rats is a standard preclinical test for evaluating topical anti-inflammatory agents. nih.govnih.govscielo.br This model induces an acute inflammatory response characterized by edema, which can be quantified by measuring the change in ear thickness or weight. The ability of a test compound to reduce this edema is a direct measure of its anti-inflammatory activity. silae.itmdpi.com While specific data from croton oil assays directly comparing this compound is not detailed in the available literature, the model is standard for ranking corticosteroids. For instance, studies on prednisolone (B192156) derivatives have used this model to establish a clear order of anti-inflammatory potency. nih.gov

Another relevant preclinical model is the psoriasis plaque test, which evaluates the effect of a corticosteroid directly on psoriatic lesions. plasticsurgerykey.comnih.gov This assay provides a more clinically relevant assessment of anti-psoriatic activity. Studies using this model have established the relative efficacy of various corticosteroids, finding, for example, that diflucortolone valerate was equipotent to clobetasol-17-propionate and superior to betamethasone-17-valerate (B13397696) and fluocinonide. nih.gov

The following tables present comparative data for several reference corticosteroids that are often used as benchmarks in preclinical studies. This information provides a framework for understanding the relative potency of different agents within the therapeutic class.

Table 1: Comparative Efficacy of Topical Corticosteroids in Histamine-Induced Wheal Suppression Assay

This table illustrates the relative efficacy of different corticosteroids in reducing the size of histamine-induced wheals on the skin, a measure of their anti-inflammatory and vasoconstrictive properties. ijdvl.com

| Corticosteroid (Cream Base) | Mean Reduction in Wheal Surface Area (%) | Relative Efficacy Ranking |

| Fluocinolone Acetonide 0.025% | 42.8% | 1 (Most Efficacious) |

| Halcinonide 0.1% | 41.1% | 2 |

| Beclomethasone Dipropionate 0.025% | 37.7% | 3 |

| Betamethasone Valerate 0.12% | 31.78% | 4 (Least Efficacious) |

| Data derived from a study on human volunteers. The differences between the four corticosteroids were not statistically significant in this particular study. ijdvl.com |

Table 2: Relative Potency of Systemic Corticosteroids Compared to Prednisolone

This table shows the approximate equivalent anti-inflammatory doses of various systemic corticosteroids relative to a 5 mg dose of prednisolone. gpnotebook.com

| Agent | Anti-inflammatory Activity (Relative to Prednisolone) | Approximate Equivalent Dose (mg) |

| Short-Acting | ||

| Hydrocortisone | 0.25 | 20 |

| Cortisone (B1669442) acetate | 0.2 | 25 |

| Intermediate-Acting | ||

| Prednisone | 1 | 5 |

| Prednisolone | 1 | 5 |

| Methylprednisolone (B1676475) | 1.25 | 4 |

| Triamcinolone | 1.25 | 4 |

| Long-Acting | ||

| Dexamethasone (B1670325) | 7.5 | 0.75 |

| Betamethasone | 7.5 | 0.75 |

Pharmaceutical Formulation Science and Delivery Systems Research for Fluprednisolone Valerate

Impact of Physicochemical Properties on Formulation Development

The development of effective pharmaceutical formulations for Fluprednisolone (B1673474) Valerate (B167501) is intrinsically linked to its physicochemical properties. Key parameters such as solubility, stability, and lipophilicity are critical determinants in the selection of appropriate excipients and the design of a suitable delivery system.

Stability is another paramount consideration. Corticosteroids can be susceptible to degradation through various mechanisms, including oxidation and hydrolysis, which can be influenced by the formulation's composition, pH, and storage conditions. scirp.org The compatibility of Fluprednisolone Valerate with various excipients must be thoroughly evaluated to prevent chemical instability that could lead to the formation of degradation products and a loss of therapeutic efficacy. pharmapproach.com

Lipophilicity plays a significant role in the absorption and distribution of the drug. For topical delivery, a certain degree of lipophilicity is necessary for the drug to partition into and diffuse through the stratum corneum. mdpi.com However, excessively high lipophilicity can sometimes lead to drug retention within the skin layers, hindering its penetration to deeper target tissues. Therefore, formulation strategies often aim to strike a balance to optimize both skin penetration and bioavailability at the site of action. The selection of excipients in lipid-based formulations, for instance, is heavily influenced by the drug's lipophilicity and solubility in those lipids. diva-portal.orgdrug-dev.com

Table 1: Physicochemical Properties of Fluprednisolone and its Valerate Ester

| Property | Fluprednisolone | This compound | Reference |

|---|---|---|---|

| Molecular Formula | C21H27FO5 | C26H35FO6 | nih.govnih.gov |

| Molar Mass | 378.4 g/mol | 462.5 g/mol | nih.govnih.gov |

| XLogP3 (Lipophilicity) | 1.4 | 3.7 | nih.govnih.gov |

This table provides a comparison of the parent compound and its ester to illustrate the impact of the valerate group on molecular weight and lipophilicity.

Research into Advanced Delivery Systems for Localized Effects

To enhance the therapeutic efficacy and minimize potential systemic side effects of this compound, research has focused on the development of advanced delivery systems designed for localized action. ijsred.comgoogleapis.com These systems aim to deliver the drug directly to the target site, thereby increasing its concentration where it is needed most and reducing systemic absorption. iptsalipur.org

Micro- and Nano-Encapsulation Strategies (e.g., Liposomes, Nanoparticles)

Microencapsulation and nanoencapsulation are promising strategies for the controlled and targeted delivery of corticosteroids like this compound. ijsred.com These techniques involve enclosing the active pharmaceutical ingredient within a carrier system, which can protect the drug from degradation, improve its stability, and modulate its release profile. nih.govresearchgate.net

Liposomes , which are vesicular structures composed of lipid bilayers, are well-established carriers for drug delivery. mdpi.com They can encapsulate both hydrophilic and lipophilic drugs and can enhance skin penetration. mdpi.com For a lipophilic drug like this compound, it would likely be partitioned within the lipid bilayer of the liposome. The composition of the liposomes can be modified to influence their properties and release characteristics. epo.org